methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate
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Overview
Description
Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The compound can then be further modified through various reactions to introduce the glycinate moiety.
Industrial Production Methods: Industrial production of such complex organic compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its ability to interact with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also features an indole moiety and has shown potential in treating inflammatory diseases.
1H-Indole-3-carbaldehyde derivatives: These compounds are used as precursors in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a glycinate group, offering distinct chemical and biological properties.
Biological Activity
Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate is a compound that combines features of indole and isoindole derivatives. These structures are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Several studies have demonstrated the anticancer potential of indole and isoindole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
Key Findings:
- A549 Cells: Compounds with similar structures exhibited preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
- Cytotoxicity: Certain derivatives displayed significant cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against various bacterial strains.
Key Findings:
- Gram-positive Bacteria: Research indicates that related compounds show low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . For example, one derivative showed an MIC of 0.98 μg/mL against MRSA.
- Fungal Activity: Some derivatives also demonstrated moderate antifungal activity against Candida albicans, with MIC values indicating effectiveness .
Study 1: Anticancer Evaluation
A study focusing on indole-based compounds found that several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism of action was linked to the induction of apoptosis in cancer cells .
Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial efficacy of various indole derivatives against S. aureus and Mycobacterium tuberculosis. The findings highlighted the significant antibacterial activity of certain compounds, which could be attributed to their ability to disrupt bacterial cell wall synthesis .
Data Summary
Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Notes |
---|---|---|---|
Anticancer | A549 (lung cancer cells) | N/A | Preferential suppression observed |
Antimicrobial | Staphylococcus aureus | 0.98 | Effective against MRSA |
Antifungal | Candida albicans | 7.80 | Moderate activity noted |
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C22H19N3O5/c1-30-19(26)12-24-20(27)13-6-7-16-17(10-13)22(29)25(21(16)28)9-8-14-11-23-18-5-3-2-4-15(14)18/h2-7,10-11,23H,8-9,12H2,1H3,(H,24,27) |
InChI Key |
IQGMWZYWIPTVQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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